Oasomycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オアソマイシンBは、42員環マクロライドのデスルトマイシンファミリーのメンバーです。 グラム陽性菌とグラム陰性菌、酵母、真菌に対して広範囲な活性を示します 。 この化合物は、1992年にドイツのゲッティンゲン大学でZeeckとその同僚によって初めて単離されました 。 オアソマイシンBは、インビトロでの新規コレステロール生合成の強力な阻害と、インビボでの血清コレステロール値を低下させる能力で知られています .

準備方法

オアソマイシンBの全合成には、複数のアルドール反応を含むいくつかの複雑なステップが含まれます。 合成は高度に収束性であり、既知の化学と逆解析を利用しています 。 注目すべき方法の1つは、クレイブツリー触媒の使用です。クレイブツリー触媒は遊離ヒドロキシルにキレート化し、目的のアルケンの選択的還元を可能にします 。 工業的生産方法は通常、ストレプトマイセスを用いた発酵によって行われます .

化学反応の分析

オアソマイシンBは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、リンドラー触媒とクレイブツリー触媒が含まれます 。 これらの反応から生成される主な生成物には、オアソマイシンFなどのオアソマイシンBのさまざまな誘導体が含まれます。オアソマイシンFは、酸化脱アミノ化によって生成されます .

科学研究への応用

オアソマイシンBは、いくつかの科学研究への応用があります。

科学的研究の応用

Oasomycin B has several scientific research applications:

作用機序

オアソマイシンBは、新規コレステロール生合成を阻害することでその効果を発揮します。 生合成経路に関与する特定の酵素を標的とし、コレステロール値の低下につながります 。 関与する分子経路には、コレステロール産生に関与する重要な酵素の阻害が含まれます。

類似の化合物との比較

オアソマイシンBは、コレステロール生合成の強力な阻害と広範囲な抗菌活性によって独特です。 類似の化合物には、デスルトマイシンAやオアソマイシンFなどのデスルトマイシンファミリーの他のメンバーが含まれます 。 これらの化合物は構造的に似ていますが、特定の生物学的活性と効力は異なります。

類似化合物との比較

Oasomycin B is unique due to its potent inhibition of cholesterol biosynthesis and broad-spectrum antimicrobial activity. Similar compounds include other members of the desertomycin family, such as Desertomycin A and Oasomycin F . These compounds share structural similarities but differ in their specific biological activities and potency.

生物活性

Oasomycin B is a member of the desertomycin family of compounds, which are produced by certain strains of Streptomyces. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antibacterial and antifungal domains. Understanding the biological activity of this compound is crucial for exploring its applications in medicine and biotechnology.

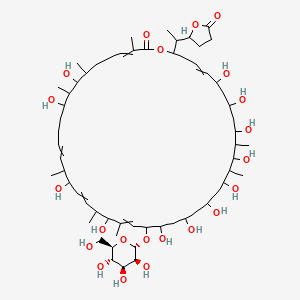

Chemical Structure and Properties

This compound is characterized by its macrolactone structure, which is typical of many natural products derived from Streptomyces species. The absence of an amino group in its side chain differentiates it from related compounds, such as desertomycin A, which possess significant antibacterial properties. The chemical properties of this compound include:

Antibacterial Activity

Research indicates that this compound exhibits limited antibacterial activity compared to its analogs. Specifically, the absence of a positively charged amino moiety in its structure correlates with a significant reduction in its ability to induce bacterial responses that typically trigger antifungal biosynthesis in co-cultured fungi. In comparative studies, this compound was found to minimally trigger the production of orsellinic acid and its derivatives in Aspergillus nidulans, unlike desertomycin A, which effectively induced this biosynthesis .

Antifungal Activity

While this compound's antibacterial properties are diminished, it has shown some potential in inducing fungal secondary metabolite production under specific conditions. However, the extent of this activity remains significantly lower than that observed with other members of the desertomycin family. The compound's ability to activate fungal biosynthetic pathways may depend on the presence of other microbial signals .

Case Study 1: Induction of Fungal Biosynthesis

In a study examining the interaction between Streptomyces species and fungi, researchers found that while this compound did not effectively induce secondary metabolite production, it provided insights into the ecological roles of such compounds. The study highlighted how microbial interactions can influence metabolite biosynthesis, emphasizing the need for further exploration into how variations in chemical structure affect biological activity .

Case Study 2: Structural Analog Design

The design and synthesis of analogs based on this compound have been explored to enhance its biological activity. Modifications aimed at reintroducing positively charged moieties have shown promise in restoring antibacterial properties. This approach underscores the significance of structural features in determining the pharmacological profiles of natural products .

Summary Table of Biological Activities

| Activity Type | This compound | Desertomycin A |

|---|---|---|

| Antibacterial | Limited | Potent |

| Antifungal | Minimal induction | Significant induction |

| Cytotoxicity | Undetermined | Potent against tumor cells |

| Structural Features | Lacks amino group | Contains amino group |

特性

IUPAC Name |

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNMAZUKNSYLDM-OHNVWHHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H104O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。